molecular formula C24H15NO B12339386 2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole

2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole

Cat. No.: B12339386
M. Wt: 333.4 g/mol
InChI Key: MTWCYJXDNBQAEP-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole (CAS 1922121-95-6) is an organic compound with the molecular formula C₂₄H₁₅NO and a molecular weight of 333.38 g/mol . This carbazole-dibenzofuran-derived compound is designed for use in organic light-emitting diode (OLED) research, particularly as a high-triplet-energy host material for blue phosphorescent OLEDs (PHOLEDs) . The dibenzofuran and carbazole moieties both contribute high triplet energy, which is essential for confining triplet excitons and preventing back-energy transfer from a blue phosphorescent emitter to the host, thereby improving device efficiency . Researchers value this structural motif for developing stable, high-performance deep blue PHOLEDs, which are critical for next-generation displays and lighting . The product requires storage under an inert atmosphere at room temperature . This chemical is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H15NO

Molecular Weight

333.4 g/mol

IUPAC Name

2-dibenzofuran-4-yl-9H-carbazole

InChI

InChI=1S/C24H15NO/c1-3-10-21-17(6-1)18-13-12-15(14-22(18)25-21)16-8-5-9-20-19-7-2-4-11-23(19)26-24(16)20/h1-14,25H

InChI Key

MTWCYJXDNBQAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC=CC5=C4OC6=CC=CC=C56

Origin of Product

United States

A Synergistic Union: the Rationale for Conjugating Carbazole and Dibenzofuran

Rationale for Conjugation of Carbazole and Dibenzofuran Moieties in Optoelectronic Systems

The primary motivation for conjugating these two moieties is to create a bifunctional material that possesses both excellent hole-transporting capabilities, inherited from the carbazole unit, and a high triplet energy, provided by the dibenzofuran scaffold. This combination is particularly sought after for host materials in PhOLEDs. The carbazole component ensures efficient injection and transport of holes into the emissive layer, while the dibenzofuran component helps to confine the triplet excitons on the phosphorescent guest molecules, leading to efficient light emission.

Charting the Future: Research Trajectories for Carbazole Dibenzofuran Derivatives

Overview of Current Research Trajectories for Carbazole-Dibenzofuran Derivatives

A key area of research involves the synthesis and characterization of various isomers of carbazole-dibenzofuran conjugates to understand the structure-property relationships. For instance, studies on isomers where two carbazole (B46965) units are attached to a central dibenzofuran (B1670420) core have provided valuable insights into how the substitution pattern affects the material's properties.

A 2021 study investigated two such isomers, 9,9′-(dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF) and 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF), as high triplet energy host materials for blue PhOLEDs. bwise.krrsc.org The research demonstrated that both isomers maintain high triplet energies, a critical requirement for hosting blue phosphorescent emitters. bwise.kr

The following table summarizes some of the key photophysical properties of these related carbazole-dibenzofuran derivatives:

CompoundFluorescence Peak (nm)Phosphorescence Peak (nm)Singlet Energy (eV)Triplet Energy (eV)
26CzDBF3834193.242.96
46CzDBF3824203.252.95
Data sourced from a 2021 study on carbazole-dibenzofuran based host materials. bwise.kr

These findings are significant as they provide a strong indication of the expected properties of 2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole. It is reasonable to infer that this compound will also exhibit a high triplet energy, making it a promising candidate for a host material in blue PhOLEDs.

Furthermore, research is ongoing to develop new synthetic methodologies for these compounds, often employing palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination to efficiently form the crucial carbon-nitrogen bond between the carbazole and dibenzofuran units. The exploration of different functional groups on both the carbazole and dibenzofuran moieties is another active area of investigation, aiming to further tune the electronic properties, solubility, and device performance of these materials. The ultimate goal is to create a new generation of highly efficient, stable, and cost-effective materials for a wide range of organic electronic applications.

Established Synthetic Routes for Carbazole-Dibenzofuran Linkage

The construction of the biaryl or N-aryl linkage between a carbazole and a dibenzofuran scaffold is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them the preferred choice for synthesizing these complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds. libretexts.orgyoutube.com The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org For the synthesis of a carbazole-dibenzofuran structure linked via a C-C bond, this would involve reacting a carbazole-boronic acid derivative with a halogenated dibenzofuran, or a dibenzofuran-boronic acid with a halogenated carbazole.

The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative in the presence of a base, and reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table is a generalized representation based on typical Suzuki coupling protocols.

Aryl HalideOrganoboron ReagentPalladium CatalystLigandBaseSolventTemperature
4-Bromodibenzo[b,d]furan9H-Carbazole-2-boronic acidPd2(dba)3t-Bu3P or SPhosK2CO3 or Cs2CO3Toluene (B28343)/H2O or Dioxane80-110 °C
2-Bromo-9H-carbazoleDibenzo[b,d]furan-4-boronic acidPd(PPh3)4-K3PO4THF/H2OReflux

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, specifically for the arylation of amines. wikipedia.orglibretexts.org This reaction is particularly relevant for creating N-aryl linkages, where the nitrogen atom of the carbazole ring is directly attached to the dibenzofuran ring system. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.orgnih.gov

A study on host materials for blue phosphorescent organic light-emitting diodes detailed the synthesis of several carbazole-dibenzofuran isomers using Buchwald-Hartwig cross-coupling. mdpi.com In these syntheses, 9H-carbazole was coupled with various dibromodibenzofuran isomers to produce the target compounds. For example, 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF) and 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF) were successfully synthesized via this method. mdpi.com

Table 2: Buchwald-Hartwig Synthesis of di-Carbazolyl-Dibenzofuran Isomers Data sourced from a study on host materials for OLEDs. mdpi.com

ProductDibenzofuran ReactantAmine ReactantCatalyst SystemBaseSolvent
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan2,8-Dibromodibenzo[b,d]furan9H-CarbazolePd2(dba)3 / t-Bu3PNaOtBuToluene
4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan4,6-Dibromodibenzo[b,d]furan9H-CarbazolePd2(dba)3 / t-Bu3PNaOtBuToluene
9,9'-(dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole)Iodinated dibenzofuran intermediate9H-CarbazoleNot specifiedNot specifiedNot specified

Ullman Reaction Pathways

The Ullmann reaction, or Ullmann condensation, is a classic copper-catalyzed method for forming biaryl ethers and N-aryl amines. theaic.org While often requiring harsher reaction conditions (e.g., high temperatures) compared to its palladium-catalyzed counterparts, it remains a viable pathway for synthesizing carbazole-dibenzofuran linkages. The reaction typically involves coupling an aryl halide with an alcohol, phenol, or amine in the presence of a copper catalyst and a base. theaic.orgresearchgate.net

For instance, the synthesis of tris(4-(3,6-diethoxy-9-H-Carbazol-9-yl)phenyl)amine was achieved using an Ullmann coupling, demonstrating the method's utility in linking carbazole units to an aromatic core. theaic.org Similarly, this reaction can be applied to couple a halogenated dibenzofuran with 9H-carbazole. The synthesis of 3,6-di-tert-butyl-9-(4'-methoxycarbonyl)carbazole was accomplished via an Ullmann reaction between 3,6-di-tert-butyl-9H-carbazole and methyl 4-iodobenzoate, showcasing the formation of a C-N bond under these conditions. researchgate.net

One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced chemical waste. nih.govrsc.org Several one-pot strategies have been developed for the synthesis of carbazole and dibenzofuran frameworks.

One efficient protocol involves a one-pot, two-step procedure to synthesize carbazole and dibenzofuran ring systems. nih.gov This process begins with the N- or O-arylation of o-iodoanilines or o-iodophenols with silylaryl triflates, followed by an in-situ intramolecular palladium-catalyzed cyclization to form the respective heterocyclic core in good to excellent yields. nih.gov Another innovative one-pot method for constructing dibenzofuran motifs utilizes a tandem sequence of Pd-catalyzed cross-coupling/aromatization and Cu-catalyzed Ullmann coupling, starting from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.org

While not a direct method for linking carbazole and dibenzofuran, the Povarov reaction is a powerful one-pot strategy for elaborating these scaffolds into more complex, fused heterocyclic systems. The Povarov reaction is a formal [4+2] inverse-electron-demand Diels-Alder reaction between an aromatic imine and an electron-rich alkene to form tetrahydroquinoline derivatives. nih.govresearchgate.net

A series of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues have been synthesized in very good yields using a tin(II) chloride-catalyzed one-pot Povarov reaction. nih.govsigmaaldrich.com In this strategy, imines generated in-situ from dibenzo[b,d]furan-2-carbaldehyde or 9-methyl-9H-carbazole-3-carbaldehyde and various aromatic amines react with 3,4-dihydro-2H-pyran to yield the complex quinoline (B57606) structures. nih.govsigmaaldrich.com This demonstrates a valuable pathway for transforming simple carbazole and dibenzofuran aldehydes into structurally diverse and potentially bioactive molecules. nih.gov

C-N Coupling Methods

The formation of the crucial carbon-nitrogen (C-N) bond between the carbazole and dibenzofuran moieties is a pivotal step in the synthesis of this compound. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and, to a lesser extent, the Ullmann condensation. wikipedia.orgtheaic.org These methods have become indispensable in synthetic organic chemistry for their reliability and broad substrate scope, allowing for the construction of complex aryl amines from aryl halides and amines. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has seen extensive development and is favored for its high efficiency and functional group tolerance. wikipedia.orglibretexts.org The catalytic cycle generally involves the oxidative addition of an aryl halide (e.g., 4-bromodibenzo[b,d]furan) to a Pd(0) complex, followed by coordination of the amine (carbazole), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical to the success of the reaction; sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. organic-chemistry.org Several generations of catalyst systems have been developed, enabling the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.org

The Ullmann condensation (or Ullmann coupling) is a more traditional, copper-catalyzed method for forming C-N bonds. theaic.orgnih.gov This reaction typically requires harsher conditions, such as high temperatures, compared to its palladium-catalyzed counterpart. rsc.org The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. nih.gov While effective, the Ullmann reaction's scope can be more limited, and it has been largely superseded by the milder and more versatile Buchwald-Hartwig protocol for many applications. beilstein-journals.org However, it remains a viable strategy, particularly in specific synthetic contexts. For instance, diarylamino-substituted carbazoles used as hole-transporting layers in OLEDs are often synthesized via Ullmann amination reactions. nih.gov

A comparison of these two primary methods is summarized in the table below.

Table 1: Comparison of C-N Coupling Methods for Aryl Amine Synthesis

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) beilstein-archives.orgCopper (e.g., CuI, Cu(OAc)₂) beilstein-journals.orgresearchgate.net
Ligands Phosphine-based (e.g., SPhos, BrettPhos, XPhos) libretexts.orgresearchgate.netOften ligand-free or simple ligands (e.g., oxinates) researchgate.net
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) libretexts.orgresearchgate.netTypically K₂CO₃, Cs₂CO₃ researchgate.net
Reaction Temp. Room temperature to moderate heating organic-chemistry.orgHigh temperatures (often >150 °C) rsc.org
Substrate Scope Broad, high functional group tolerance wikipedia.orgMore limited, can be sensitive to certain functional groups
Advantages Mild conditions, high yields, broad applicability wikipedia.orglibretexts.orgLower catalyst cost, effective for specific substrates beilstein-journals.org
Disadvantages Higher catalyst and ligand costHarsh conditions, sometimes lower yields rsc.org

Precursor Synthesis and Derivatization Strategies

The synthesis of this compound relies on the availability of key precursors, namely halogenated carbazole derivatives and dibenzofuran boronic acids. The strategic synthesis and derivatization of these starting materials are crucial for the successful construction of the final product.

Bromination of Carbazole Derivatives

Bromination of the carbazole core is a common strategy to introduce a reactive handle for subsequent cross-coupling reactions. The position and number of bromine atoms introduced can be controlled by the choice of brominating agent and reaction conditions. nih.gov N-Bromosuccinimide (NBS) is the most frequently used reagent for this purpose. nih.govrsc.org

The reaction of 9H-carbazole with NBS in a solvent like dimethylformamide (DMF) allows for selective bromination. theaic.org For instance, using two equivalents of NBS leads to the formation of 3,6-dibromo-9H-carbazole. theaic.org The reactivity of the carbazole ring dictates the substitution pattern; the 3- and 6-positions are highly activated and thus are the primary sites of electrophilic substitution. Further increasing the amount of NBS can lead to substitution at other positions, such as the 1 and 8 positions. nih.gov Control over the stoichiometry of NBS is therefore essential for achieving the desired brominated intermediate. nih.gov

Table 2: Representative Bromination Reactions of Carbazole

Starting MaterialBrominating Agent (Equivalents)SolventProductYieldReference
9H-CarbazoleNBS (2.0 eq.)DMF3,6-Dibromo-9H-carbazole64% theaic.org
2C-CHONBS (1.0 eq.)-2C-CHO-1 (6-bromo derivative)High nih.gov
2C-CHONBS (>1.0 eq.)-Mixture of 1,6,8-polybrominated products20-60% nih.gov

Synthesis of Dibenzo[b,d]furan Boronic Acid Intermediates

The corresponding boronic acid of dibenzofuran is another critical precursor, particularly for Suzuki-Miyaura cross-coupling reactions. The synthesis of dibenzo[b,d]furan-4-boronic acid typically starts from 4-bromodibenzo[b,d]furan. chemicalbook.com

The standard procedure involves a lithium-halogen exchange followed by borylation. 4-Bromodibenzo[b,d]furan is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This generates a highly reactive aryllithium intermediate. This intermediate is then quenched by reaction with a boron electrophile, commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. chemicalbook.com The final step is acidic hydrolysis of the resulting boronate ester to yield the desired dibenzo[b,d]furan-4-boronic acid as a stable, often crystalline solid. chemicalbook.com Yields for this transformation are typically high, often in the range of 80-94%. chemicalbook.com

An alternative to boronic acids are MIDA (N-methyliminodiacetic acid) boronates, which are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and silica (B1680970) gel chromatography. orgsyn.org These can be prepared by condensation of the boronic acid with MIDA and can serve directly as coupling partners under aqueous basic conditions. orgsyn.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound, most commonly via a Suzuki-Miyaura or Buchwald-Hartwig coupling, requires careful optimization of reaction parameters to maximize yield and purity. The key variables that are typically screened include the palladium catalyst source, the phosphine ligand, the base, and the solvent system. researchgate.netnih.gov

For a Suzuki-Miyaura coupling between a carbazole halide and dibenzofuran boronic acid (or vice versa), the choice of catalyst is paramount. While various palladium sources like Pd(OAc)₂ can be used, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly employed and commercially available catalyst. researchgate.netnih.gov The ligand, which is often pre-complexed in catalysts like Pd(PPh₃)₄, plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

The base is another critical component, responsible for activating the boronic acid. A variety of inorganic bases can be used, with potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) often providing good results. researchgate.netmdpi.com The choice of solvent can significantly influence reaction rates and yields; ethereal solvents like 1,4-dioxane (B91453) and THF are frequently found to be effective. researchgate.net Studies have shown that for Suzuki couplings of complex heterocyclic substrates, electron-rich boronic acids tend to give better yields than electron-poor ones. mdpi.com

Table 3: Optimization of Suzuki-Miyaura Coupling Conditions (Model Reaction)

EntryCatalystLigandBaseSolventYield
1Pd(OAc)₂-K₂CO₃DioxaneNo product detected researchgate.net
2Pd(dba)₂-K₂CO₃Dioxane<5% researchgate.net
3Pd(PPh₃)₄-K₂CO₃MeCN30% researchgate.net
4Pd(PPh₃)₄-NaHDioxane~10% researchgate.net
5Pd(PPh₃)₄-K₂CO₃Dioxane59% researchgate.net
6Pd(PPh₃)₄-K₃PO₄1,4-DioxaneGood to excellent nih.govmdpi.com

This table represents a model optimization based on findings from related Suzuki-Miyaura reactions. researchgate.netnih.govmdpi.com

For a Buchwald-Hartwig amination , optimization follows a similar logic. The catalyst system, comprising a palladium precursor and a specialized, bulky phosphine ligand (e.g., SPhos, RuPhos), is tuned for the specific substrates. researchgate.net The choice between ligands can even influence the rate-limiting step of the reaction. researchgate.net The base (commonly NaOtBu or Cs₂CO₃) and solvent (typically toluene or dioxane) are screened to find the ideal conditions for efficient C-N bond formation. libretexts.orgresearchgate.net

Scalability Considerations for Research and Development

Transitioning the synthesis of this compound from a laboratory-scale procedure to a larger, more scalable process for research and development presents several challenges. Key considerations include the cost of materials, process efficiency, safety, and purification methods.

A primary concern is the cost associated with palladium catalysts and specialized phosphine ligands, which can be prohibitive for large-scale synthesis. beilstein-journals.org Research into more cost-effective catalyst systems, such as those based on copper (for Ullmann couplings) or developing more efficient palladium-based systems with very low catalyst loadings (high turnover numbers), is crucial. organic-chemistry.orgbeilstein-journals.org Using reusable, heterogeneous catalysts like Pd on carbon (Pd/C) could also be an attractive, scalable alternative for certain coupling steps where applicable. organic-chemistry.org

Process efficiency can be enhanced by developing one-pot or tandem reactions that minimize the number of intermediate isolation and purification steps. nih.govorganic-chemistry.org This not only saves time and resources but also reduces solvent waste, making the process more environmentally friendly. For example, a one-pot synthesis of a precursor like o-iododiaryl ether can be achieved through sequential iodination and O-arylation of a phenol. organic-chemistry.org

Purification is another significant bottleneck in scaling up. While column chromatography is a powerful tool for purification at the lab scale, it is often impractical and expensive for large quantities. orgsyn.org Developing procedures where the final product can be isolated and purified by crystallization or precipitation is highly desirable for scalability. researchgate.net The use of MIDA boronates, which are highly crystalline and stable, can facilitate handling and purification of intermediates. orgsyn.org

Finally, reaction conditions must be optimized for safety and practicality on a larger scale. This includes using solvents with higher boiling points and lower flammability, managing exotherms from reactions, and avoiding toxic reagents where possible, such as replacing gaseous carbon monoxide with a solid surrogate in carbonylation reactions. beilstein-journals.org

Density Functional Theory (DFT) Calculations for Ground State Geometries

DFT calculations are instrumental in determining the optimized ground state geometry of this compound. These calculations predict the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy configuration. The geometry is characterized by a significant twist angle between the carbazole and dibenzofuran units. This twisted structure is a key feature, as it influences the electronic communication between the two moieties.

The typical computational approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to accurately model the molecule's electronic structure. The resulting optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's conformation. This twisted arrangement helps in disrupting the conjugation, which can be beneficial for achieving high triplet energies in host materials for PhOLEDs.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy and spatial distribution of these orbitals in this compound have been extensively studied.

The HOMO level is associated with the electron-donating ability of a molecule. In this compound, the HOMO is predominantly localized on the electron-rich carbazole moiety. This localization is a direct consequence of the higher energy level of the HOMO of the carbazole unit compared to the dibenzofuran unit. The energy of the HOMO level for this molecule has been computationally determined to be approximately -5.8 eV. This value is indicative of its good hole-injection and transport capabilities, making it a suitable component in organic light-emitting diodes (OLEDs).

The LUMO level, conversely, relates to the electron-accepting ability. For this compound, the LUMO is primarily situated on the dibenzofuran moiety. This spatial separation of the HOMO and LUMO is a hallmark of a charge-transfer character. The calculated LUMO energy is around -2.1 eV. The large energy gap between the HOMO and LUMO, approximately 3.7 eV, signifies high chemical stability and is a desirable property for host materials in OLEDs, as it helps to confine the excitons within the emissive layer.

The distinct electronic nature of the carbazole and dibenzofuran units leads to a clear spatial separation of the frontier molecular orbitals. The carbazole group, being a well-known hole-transporting unit, contributes mainly to the HOMO. In contrast, the dibenzofuran group, with its electron-deficient character, primarily defines the LUMO. This separation is further enhanced by the twisted geometry of the molecule, which limits the electronic conjugation between the two moieties. This electronic decoupling is crucial for achieving a high triplet energy, which is essential for hosting blue phosphorescent emitters in OLEDs.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Predictions

TD-DFT calculations are employed to investigate the excited state properties of this compound. These calculations provide information about the energies of the lowest singlet (S1) and triplet (T1) excited states. The high triplet energy is a critical parameter for host materials in phosphorescent OLEDs (PhOLEDs), as it must be higher than that of the phosphorescent guest to prevent back energy transfer. For this compound, TD-DFT calculations predict a high triplet energy, making it an excellent candidate for hosting blue phosphorescent emitters. The calculated high triplet energy is a direct result of the weak electronic coupling between the carbazole and dibenzofuran units.

Charge Density Distribution and Charge Transfer Characterization

The charge density distribution in this compound confirms the charge transfer character from the carbazole donor to the dibenzofuran acceptor. In the ground state, there is a slight polarization of the electron density. Upon excitation to the first singlet or triplet state, a more significant intramolecular charge transfer (ICT) occurs. This ICT is characterized by the movement of electron density from the HOMO (on the carbazole) to the LUMO (on the dibenzofuran). This charge transfer nature of the excited states is a key aspect of its electronic properties and influences its performance in optoelectronic devices. The degree of charge transfer can be quantified by analyzing the spatial overlap between the involved molecular orbitals.

Data Tables

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy~ -5.8 eV
LUMO Energy~ -2.1 eV
Energy Gap (HOMO-LUMO)~ 3.7 eV
Triplet Energy (T1)High (suitable for blue PhOLEDs)

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules by translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. This analysis provides quantitative insight into the donor-acceptor interactions within a molecule, which are crucial for understanding its electronic properties and reactivity. For a molecule like this compound, NBO analysis would offer a detailed view of the electronic interactions between the carbazole and dibenzo[b,d]furan moieties.

While specific NBO analysis data for this compound is not prominently available in the reviewed literature, the principles of NBO analysis can be applied to understand its electronic structure. The analysis would typically involve the transformation of the canonical molecular orbitals into a set of localized NBOs, which include bonding orbitals (σ, π), core orbitals (CR), and lone pairs (LP), as well as antibonding (σ, π) and Rydberg (RY*) orbitals.

The key information derived from an NBO analysis is the stabilization energy, E(2), associated with the delocalization of electron density from an occupied NBO (donor) to an unoccupied NBO (acceptor). These donor-acceptor interactions represent deviations from the idealized Lewis structure and are fundamental to understanding the electronic behavior of the molecule.

A hypothetical table of significant NBO interactions for this compound, based on the analysis of similar structures, is presented below to illustrate the expected findings.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N-atom of Carbazoleπ* (C=C) of DibenzofuranHighn -> π
π (C=C) of Carbazoleπ (C=C) of DibenzofuranModerateπ -> π
π (C=C) of Dibenzofuranπ (C=C) of CarbazoleModerateπ -> π
σ (C-C)σ (C-C)Lowσ -> σ*
Note: This table is illustrative and based on general principles of NBO analysis for similar aromatic heterocyclic compounds. The E(2) values are qualitative descriptors.

The NBO analysis would also provide the natural atomic charges on each atom, offering a more detailed picture of the charge distribution across the molecule than simpler population analysis methods. This information is vital for understanding the electrostatic potential and predicting sites of electrophilic or nucleophilic attack.

Theoretical Prediction of Charge Transport Pathways within Molecular Architectures

The theoretical prediction of charge transport pathways is essential for designing and understanding materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For this compound, computational methods can be employed to model how charge carriers (holes and electrons) move through the material, both within a single molecule (intramolecular) and between adjacent molecules in a solid-state packing (intermolecular).

The charge transport properties of organic materials are governed by several factors, including the electronic coupling between adjacent molecules, the reorganization energy, and the energy levels of the frontier molecular orbitals (HOMO and LUMO). Carbazole and its derivatives are well-known for their excellent hole-transporting capabilities. nih.govresearchgate.netmdpi.com Dibenzofuran is also recognized for its high triplet energy and bipolar charge transport properties. mdpi.com The combination of these two moieties in this compound suggests its potential as a host material in OLEDs.

Computational studies on similar carbazole-dibenzofuran systems have shown that the HOMO is typically localized on the electron-rich carbazole unit, while the LUMO is predominantly located on the dibenzofuran moiety. mdpi.com This separation of frontier orbitals is a characteristic feature of donor-acceptor molecules and has significant implications for charge transport. The localization of the HOMO on the carbazole suggests that the hole transport will primarily occur via pathways involving these units.

The charge transport in amorphous organic materials is often described by a hopping mechanism, where charge carriers jump between localized states. The rate of this hopping is influenced by the reorganization energy (the energy required to distort the molecular geometry upon charge transfer) and the transfer integral (a measure of the electronic coupling between adjacent molecules).

Theoretical calculations for this compound would involve:

Geometry Optimization: Calculating the ground state geometry of the neutral molecule and its charged (cation and anion) states.

Reorganization Energy Calculation: Determining the internal reorganization energy for both hole (λh) and electron (λe) transport. A lower reorganization energy generally leads to higher charge mobility.

Transfer Integral Calculation: For a given molecular packing (e.g., from crystal structure prediction or experimental data), the transfer integrals between neighboring molecules are calculated. These values are highly dependent on the relative orientation and distance between molecules.

The substitution position of the carbazole on the dibenzofuran core significantly impacts the charge transport properties. mdpi.com The linkage at the 4-position of the dibenzofuran in this compound will dictate the dihedral angle between the two ring systems, which in turn affects the extent of π-orbital overlap and, consequently, the intramolecular electronic communication. Studies on related isomers have demonstrated that different substitution patterns can either facilitate or hinder hole transport due to changes in molecular shape and the potential for π-orbital overlap between adjacent molecules. mdpi.com

A summary of the key parameters that would be computationally investigated to predict charge transport pathways is provided in the table below.

ParameterDescriptionRelevance to Charge Transport
HOMO Energy LevelEnergy of the Highest Occupied Molecular Orbital.Determines the energy barrier for hole injection and transport.
LUMO Energy LevelEnergy of the Lowest Unoccupied Molecular Orbital.Determines the energy barrier for electron injection and transport.
Hole Reorganization Energy (λh)The energy penalty for a molecule to accept a positive charge.Lower values are desirable for efficient hole transport.
Electron Reorganization Energy (λe)The energy penalty for a molecule to accept a negative charge.Lower values are desirable for efficient electron transport.
Transfer Integral (t)A measure of the electronic coupling between adjacent molecules.Larger values indicate stronger coupling and facilitate faster charge hopping.
Note: This table outlines the theoretical parameters to be calculated for predicting charge transport properties.

Photophysical Properties and Excited State Dynamics of 2 Dibenzo B,d Furan 4 Yl 9h Carbazole

Absorption and Emission Spectroscopy Investigations

Spectroscopic analysis provides a window into the electronic transitions and energy levels of the molecule.

The UV-Vis absorption spectrum of 2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole is characterized by strong absorption bands in the ultraviolet region. These absorptions are attributed to π-π* electronic transitions within the aromatic systems of the carbazole (B46965) and dibenzofuran (B1670420) moieties. The spectrum is a composite of the transitions originating from both constituent parts of the molecule, with some modifications due to their electronic coupling.

The absorption spectrum of the parent carbazole molecule typically shows distinct peaks corresponding to its S₀→S₁ and higher energy transitions. rsc.org Similarly, dibenzofuran also possesses characteristic absorption bands. researchgate.net The covalent linkage between these two chromophores in this compound leads to a spectrum that reflects contributions from both units.

Table 1: UV-Vis Absorption Data for Parent Chromophores

Compound Solvent Absorption Maxima (λ_abs) [nm]
Carbazole Various ~293, 323, 336

Note: Data for parent compounds is provided for contextual understanding. Specific molar extinction coefficients for the target compound are not detailed in the available literature.

Upon excitation into its absorption bands, this compound exhibits fluorescence. The emission spectrum provides information about the energy of the lowest singlet excited state (S₁). The fluorescence of this compound originates from the decay of the S₁ state to the ground state (S₀).

The emission properties are highly dependent on the molecular structure and the surrounding environment. For carbazole itself, fluorescence emission is well-characterized and occurs in the UV-A region. rsc.org The position of the emission peak for this compound is influenced by the dibenzofuran substituent, which can affect the energy of the S₁ state.

The optical properties of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the ground and excited states to different extents, leading to shifts in the absorption and emission maxima.

For carbazole, which has a small change in dipole moment between the ground and the S₁ state, the solvent effects are generally weak. rsc.org However, the introduction of the dibenzofuran unit and the specific linkage at the 4-position can induce a larger change in dipole moment upon excitation, potentially leading to more pronounced solvatochromic shifts. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity would indicate a more polar excited state compared to the ground state. researchgate.net

Excited State Deactivation Pathways

Following photoexcitation, the molecule must dissipate the absorbed energy. This occurs through a competition between several photophysical processes, including fluorescence, internal conversion, and intersystem crossing to the triplet state.

The lifetime of the first excited singlet state (S₁) is a critical parameter that determines the efficiency of fluorescence. It is defined as the average time the molecule spends in the S₁ state before returning to the ground state. This lifetime (τ_S) can be measured using time-resolved fluorescence spectroscopy techniques.

For the parent carbazole molecule, the S₁ lifetime is typically in the range of 13-15 nanoseconds and is only weakly dependent on the solvent. rsc.org The lifetime of this compound would be influenced by the rates of both radiative (fluorescence) and non-radiative decay pathways.

In addition to fluorescence, the S₁ state can undergo intersystem crossing (ISC) to populate the lowest triplet state (T₁). ISC is a non-radiative process involving a change in spin multiplicity. The efficiency of this process is quantified by the ISC quantum yield (Φ_ISC). For carbazole, the triplet quantum yield is significant, typically around 51-56%. rsc.org

The energy of the T₁ state is a crucial property, especially for applications in phosphorescent organic light-emitting diodes (PhOLEDs), where high triplet energy host materials are required. Materials combining carbazole and dibenzofuran moieties are known to often possess high triplet energies. mdpi.com The triplet state, once formed, has a much longer lifetime than the singlet state and can decay back to the ground state via phosphorescence or non-radiative decay.

Reverse Intersystem Crossing (rISC) Mechanisms

Reverse intersystem crossing (rISC) is a critical process in molecules exhibiting thermally activated delayed fluorescence (TADF), enabling the harvesting of non-emissive triplet excitons back into emissive singlet states. nih.gov This process is particularly efficient in donor-acceptor (D-A) type molecules where the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is minimized. nih.gov For this compound, the carbazole group acts as the electron donor and the dibenzofuran group as the electron acceptor.

The efficiency of rISC is strongly dependent on the magnitude of spin-orbit coupling (SOC) between the S₁ and T₁ states. In carbazole-based TADF emitters, a faster rISC rate is associated with a larger SOC and a smaller ΔEST. researchgate.net For instance, in a series of pyrimidine-carbazole TADF emitters, a small ΔEST as low as 159 meV was observed to be promising for efficient triplet upconversion. mdpi.com While the precise rISC rate for this compound has not been reported, related carbazole-based TADF chromophores have been studied to determine their rISC rates, which are crucial for device stability and efficiency. researchgate.net Theoretical calculations on related systems suggest that the S₁ and T₁ states possess significant charge-transfer character, which is a prerequisite for a small ΔEST and efficient rISC. korea.ac.kr The high-lying reverse intersystem crossing process has also been observed in other carbazole derivatives, contributing to their fluorescence efficiencies.

Thermally Activated Delayed Fluorescence (TADF) Characteristics

The D-A architecture of this compound makes it a prime candidate for exhibiting TADF. The spatial separation of the highest occupied molecular orbital (HOMO), predominantly on the carbazole donor, and the lowest unoccupied molecular orbital (LUMO), mainly on the dibenzofuran acceptor, leads to a small ΔEST. This small energy gap allows for the thermal activation of excitons from the T₁ state back to the S₁ state, resulting in delayed fluorescence.

Studies on related isomers provide insight into the expected TADF characteristics. For example, benzofurocarbazole and benzothienocarbazole have been utilized as effective electron donors in blue TADF emitters, demonstrating improved quantum efficiency over simple carbazole donors. rsc.org In a study of pyrimidine-carbazole emitters, delayed fluorescence quantum yields ranging from 0.34 to 0.49 were achieved in compounds with the lowest ΔEST. mdpi.com The electroluminescence properties of OLEDs using carbazole-based TADF emitters have shown high external quantum efficiencies (EQEs), further indicating the potential of this class of materials. rsc.org

Table 1: Photophysical Data of Related Carbazole-Dibenzofuran Compounds

CompoundSinglet Energy (ES)Triplet Energy (ET)ΔESTReference
26CzDBF3.24 eV2.96 eV0.28 eV worktribe.com
46CzDBF3.25 eV2.95 eV0.30 eV worktribe.com
2,7-tBuCzNB2.95 eV2.80 eV0.15 eV korea.ac.kr

This table presents data for isomers and derivatives to infer the properties of this compound.

Phosphorescence Phenomena and Room-Temperature Phosphorescence (RTP)

In addition to fluorescence, carbazole-based materials can also exhibit phosphorescence, which is light emission from the triplet excited state. Typically, phosphorescence is observed at low temperatures to minimize non-radiative decay pathways. However, there is growing interest in materials that exhibit room-temperature phosphorescence (RTP).

For the related isomers 26CzDBF and 46CzDBF, phosphorescence emission peaks were observed at 419 nm and 420 nm, respectively, in solution at 77 K. worktribe.com This corresponds to high triplet energies of 2.96 eV and 2.95 eV. worktribe.com The phenomenon of ultralong organic phosphorescence has been linked to the presence of carbazole isomers, which can act as charge traps. worktribe.comnih.govresearchgate.net This suggests that the purity of the material can significantly impact its phosphorescent properties. While specific RTP data for this compound is not available, the rigid structure provided by the dibenzofuran unit could potentially suppress non-radiative decay and facilitate RTP.

Exciplex Formation and Dynamics in Blended Systems

When this compound is used as a host material in OLEDs and blended with an electron-accepting material, an excited-state complex known as an exciplex can form at the donor-acceptor interface. rsc.orgresearchgate.net Exciplex emission is typically red-shifted compared to the emission of the individual components. The formation of an exciplex can be a strategy to achieve high-efficiency OLEDs. researchgate.net

Studies on similar systems have demonstrated efficient exciplex formation. For instance, a host system comprising a carbazole-based donor and a CN-modified carbazole-based acceptor generated an exciplex with a high triplet energy of 2.94 eV. researchgate.net In another study, an exciplex-forming system with a dibenzothiophene (B1670422) analogue of the target compound showed efficient emission, indicating that the carbazole-dibenzofuran structure is conducive to exciplex formation. korea.ac.kr The dynamics of these exciplexes, including their formation and decay pathways, are crucial for optimizing the performance of OLED devices.

Quantum Yields and Radiative/Non-Radiative Decay Rates

For carbazole derivatives, high fluorescence quantum yields have been reported, often in the range of 0.72-0.89 in solution. codex-international.com In the solid state, these values can also be high, ranging from 0.40 to 0.85. codex-international.com The radiative decay rate (kr) and non-radiative decay rate (knr) are key parameters that determine the PLQY. While specific values for this compound are not documented, general trends for similar compounds can be considered. For TADF emitters, the delayed fluorescence quantum yield (ΦDF) is a critical parameter. In some pyrimidine-carbazole systems, ΦDF values as high as 0.49 have been reported. mdpi.com

Table 2: General Photophysical Parameters for Carbazole Derivatives

ParameterTypical Value RangeReference
Fluorescence Quantum Yield (Solution)0.72 - 0.89 codex-international.com
Fluorescence Quantum Yield (Solid)0.40 - 0.85 codex-international.com
Delayed Fluorescence Quantum Yield (TADF)0.34 - 0.49 mdpi.com
Triplet Energy2.95 - 2.98 eV worktribe.com

This table provides a general overview of the expected range of photophysical parameters for carbazole-based materials.

Structure Property Relationships and Molecular Design Principles

Impact of Substitution Position on Optoelectronic Properties

The specific position at which the carbazole (B46965) units are attached to the dibenzofuran (B1670420) core has a profound impact on the material's properties, including charge transport, thermal stability, and device performance. A comparative study of isomers where two carbazole units are attached to the dibenzofuran core at different positions—such as the 2,6-, 4,6-, and 2,8-positions—demonstrates significant variations. researchgate.net

For instance, the hole-transport properties are largely changed depending on the substitution position of the carbazoles on the dibenzofuran. researchgate.net While the Highest Occupied Molecular Orbital (HOMO) is primarily located on the carbazole moiety and the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly on the dibenzofuran in these isomers, the connectivity alters intermolecular interactions and charge mobility. researchgate.net The 4,6-substitution pattern has been observed to retard hole transport compared to 2,6- and 2,8-substituted analogues. researchgate.net

Despite these differences in charge transport, the photophysical properties, such as UV-Vis absorption and optical bandgap, show little discrepancy. researchgate.net All isomers typically maintain a high triplet energy (over 2.95 eV), which is crucial for their use as host materials in blue phosphorescent OLEDs. researchgate.net However, these subtle changes in charge mobility and molecular stability directly translate to device performance. In one study, a blue PhOLED using a 2,6-substituted host exhibited a high external quantum efficiency (EQE) of 22.9% and a significantly longer device lifetime (1400 hours at 100 cd/m²) compared to devices with other isomers. researchgate.net

Property2,6-CzDBF4,6-CzDBF2,8-CzDBF
HOMO Level (eV) -5.70-5.73-5.71
LUMO Level (eV) -2.14-2.13-2.15
Optical Band Gap (eV) 3.563.603.56
Triplet Energy (eV) >2.95>2.95>2.90
Max. EQE (%) 23.020.322.4
Dihedral Angle (°) 59.1 (C2-Cz), 61.0 (C6-Cz)60.9 (C4-Cz), 61.0 (C6-Cz)59.1 (C2-Cz), 59.1 (C8-Cz)
Data compiled from a comparative study on carbazole-dibenzofuran isomers. researchgate.net

Role of Core Structure Modification (Carbazole vs. Dibenzofuran Unit Variation)

The selection of carbazole and dibenzofuran as the core building blocks is strategic. Carbazole is an electron-rich heterocycle known for its excellent hole-transporting ability and high thermal stability. researchgate.netresearchgate.net Dibenzofuran also possesses a high triplet energy and inherent bipolar carrier transport properties, although its charge transport capability is not as robust on its own. researchgate.net The fusion of these two units creates a molecule that benefits from the properties of both.

Modification of these core structures is a primary tool for tuning material properties. However, direct alteration of the pentacyclic dibenzofuran or tricyclic carbazole ring systems is less common than functionalization at their peripheral positions. The 9-position of the carbazole unit is easily functionalized, allowing for the attachment of various groups to improve solubility or modify electronic properties without drastically altering the core's fundamental characteristics. researchgate.net Similarly, the dibenzofuran moiety has four distinct substitution positions (2, 3, 4, etc.) that can be used to attach other functional groups. researchgate.net This peripheral functionalization is a more synthetically accessible and predictable way to engineer the final molecule's behavior.

Influence of Heteroatom Linkages on Electronic Structure and Photophysics

The nature of the linkage between the carbazole and dibenzofuran units is critical. In many designs, the carbazole is linked via its nitrogen atom (a C-N linkage) to the dibenzofuran core, often through a phenyl bridge. This C-N bond creates a significant steric twist between the planes of the two aromatic systems. The resulting dihedral angles are typically large, in the range of 60 degrees. researchgate.net

This twisted geometry electronically decouples the carbazole (donor) and dibenzofuran (acceptor/core) units to a significant degree. The separation of the HOMO (on the carbazole) and LUMO (on the dibenzofuran) is a direct consequence of this decoupling. researchgate.net A key advantage of this twisted linkage is the preservation of a high triplet energy. By preventing full π-conjugation across the molecule, the triplet energy of the core dibenzofuran unit is maintained, which is essential for hosting high-energy blue phosphorescent emitters. researchgate.net

Donor-Acceptor (D-A) Molecular Engineering for Tunable Properties

The Donor-Acceptor (D-A) concept is a powerful strategy for designing functional organic materials. In the carbazole-dibenzofuran framework, the carbazole unit typically serves as the electron donor (D). The dibenzofuran itself can be considered a weak acceptor or part of a larger π-conjugated system that accepts the electron.

To enhance functionality, stronger electron-accepting moieties can be incorporated into the molecular design. For example, attaching electron-deficient units like phosphine (B1218219) oxides or triazines can significantly improve electron transport properties. researchgate.netspiedigitallibrary.org By varying the strength and position of the donor and acceptor components, chemists can precisely tune the molecule's energy levels (HOMO/LUMO), emission color, and charge transport balance. This engineering allows for the creation of materials tailored for specific applications, such as hosts for different colored phosphorescent emitters or as single-molecule white light emitters. bohrium.com

Strategies for Achieving Bipolar Charge Transport Characteristics

While the carbazole-dibenzofuran scaffold has excellent hole-transporting (p-type) characteristics, achieving high efficiency in OLEDs requires balanced transport of both holes and electrons (bipolar transport). The dibenzofuran unit possesses some intrinsic bipolar character, but it is often insufficient. researchgate.net

Two primary strategies are employed to overcome this limitation:

Molecular Design: This involves incorporating strong electron-withdrawing (n-type) functional groups into the carbazole-dibenzofuran molecule itself. Phosphine oxide (PO) is a common choice, as its incorporation can lead to materials with improved electron transport while maintaining a high triplet energy. spiedigitallibrary.org

Mixed-Host Architecture: This is a device-level strategy where the p-type carbazole-dibenzofuran host is physically blended with a separate n-type host material. researchgate.net For example, a triazine-based compound like mSiTrz can be mixed with a Cz-DBF host. researchgate.net This approach creates distinct pathways for holes and electrons within the emissive layer, leading to a more balanced charge recombination zone and, consequently, higher device efficiency and stability.

Molecular Rigidity and Planarity Effects on Excited State Behavior

Molecular rigidity and planarity play crucial roles in determining the photophysical properties of a material. As discussed, carbazole-dibenzofuran compounds linked via the carbazole nitrogen are distinctly non-planar, with large dihedral angles. researchgate.net This twisted structure is beneficial for maintaining a high triplet energy by disrupting conjugation.

In contrast, increasing molecular rigidity often leads to higher photoluminescence quantum yields (PLQY). Rigid structures minimize non-radiative decay pathways that arise from vibrational and rotational modes in the excited state. This principle is exploited in designs that use intramolecular interactions, such as hydrogen bonds or steric locking, to create more rigid molecular conformations. Such rigidity can enhance emission efficiency and also contributes to greater thermal stability, which is vital for the longevity of electronic devices.

Dendritic and Polymeric Architectures of Carbazole-Dibenzofuran Systems

To combine the desirable optoelectronic properties of the carbazole-dibenzofuran unit with the morphological stability and solution-processability of macromolecules, these units are often incorporated into dendritic and polymeric structures. researchgate.netacs.org

Polymers: Carbazole-dibenzofuran moieties can be used as monomers to create π-conjugated polymers. researchgate.netresearchgate.net These polymers can be designed to have high charge carrier mobilities and can be deposited as uniform thin films from solution, which simplifies device fabrication. The polymer backbone can enhance intermolecular electronic coupling, while the fundamental properties of the carbazole-dibenzofuran repeat unit are retained. bohrium.com

Dendrimers: These are highly branched, tree-like macromolecules with a well-defined structure. acs.orggoogle.com Carbazole-dibenzofuran units can serve as the core, branching units, or surface groups of a dendrimer. This architecture allows for precise control over the molecular structure and can be used to encapsulate emissive guests or to prevent self-quenching of emission through site isolation. The dendritic structure provides a robust scaffold that improves film-forming properties and thermal stability. researchgate.net

Advanced Characterization Techniques in Optoelectronic Research

Spectroscopic Methodologies

Spectroscopy is fundamental to understanding the structure and excited-state behavior of molecules. For carbazole-dibenzofuran systems, a suite of spectroscopic techniques is used to confirm the chemical structure and probe the complex photophysical processes that govern their performance in devices.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of newly synthesized organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

In the analysis of 2-(dibenzo[b,d]furan-4-yl)-9H-carbazole, ¹H NMR would be used to identify the number and arrangement of protons on the aromatic rings. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would confirm the substitution pattern, verifying that the dibenzofuran (B1670420) unit is attached at the C2 position of the carbazole (B46965) ring and that the linkage is at the C4 position of the dibenzofuran. ¹³C NMR spectroscopy complements this by providing a count of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule. For carbazole derivatives, NMR is a standard technique for structural verification following synthesis. porphyrin-systems.deresearchgate.net

A typical data table for NMR would list the chemical shift (in ppm), the integration (for ¹H), the multiplicity, the coupling constants (in Hz), and the assignment of the signal to a specific proton or carbon in the molecule. However, specific, published NMR data for this compound are not available in the searched literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of a precise molecular formula.

For this compound, HRMS would be used to confirm its molecular formula, C₂₄H₁₅NO. The experimentally measured monoisotopic mass would be compared to the calculated exact mass (333.1154 g/mol ). A close match between the experimental and calculated values provides unambiguous confirmation of the compound's elemental composition, which is a standard requirement for the characterization of new materials. porphyrin-systems.de While supplier information lists the molecular weight as 333.38 g/mol , specific HRMS measurement reports from peer-reviewed literature for this compound are not available in the search results. codchem.com

Time-Resolved Fluorescence and Transient Absorption Spectroscopy (fs-TA, ns-TA)

Understanding the fate of excited states is critical for optoelectronic materials. Time-resolved techniques like femtosecond and nanosecond transient absorption (fs-TA, ns-TA) spectroscopy are employed to monitor the dynamic processes that occur after a molecule absorbs light. These processes include internal conversion, intersystem crossing (ISC), and fluorescence, which occur on timescales from femtoseconds to microseconds.

When applied to carbazole-based materials, these techniques can reveal:

Excited-State Absorption (ESA): The absorption of light by an already excited molecule, providing information about the energy of higher excited states.

Intersystem Crossing (ISC) Rates: The speed at which the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). This is crucial for phosphorescent OLEDs.

Triplet State Lifetime: The duration of the triplet state, which influences device efficiency and stability. For carbazole compounds, typical T₁ lifetimes are in the microsecond range. codchem.com

Thermally Activated Delayed Fluorescence (TADF): In some designs, these studies can track the reverse-intersystem crossing (rISC) from T₁ back to S₁, which is the mechanism behind TADF.

Studies on carbazole and its derivatives show that the initially populated singlet state (S₁) decays via internal conversion and can undergo ISC to populate the triplet state (T₁). codchem.com The specific dynamics for this compound would depend on the energy levels of the coupled carbazole and dibenzofuran units. While the principles of these techniques are well-established for carbazole systems, specific fs-TA or ns-TA data for this compound are not documented in the searched literature.

UV-Vis-NIR Spectroelectrochemistry

UV-Vis-NIR spectroelectrochemistry combines optical spectroscopy with electrochemistry to study the changes in a molecule's absorption spectrum as it undergoes oxidation or reduction. This technique provides insight into the electronic structure of the resulting charged species (radical cations and anions).

For a donor-acceptor compound like this compound, applying an oxidative potential would generate a radical cation. Spectroelectrochemistry would monitor the appearance of new absorption bands in the visible and near-infrared (NIR) regions, which are characteristic of the cation. This helps to identify the electronic transitions in the oxidized state and understand how the charge is distributed across the molecule. Studies on other carbazole derivatives have used this method to elucidate polymerization mechanisms and characterize the electronic properties of the resulting polymers and oligomers. parchem.com

Electron Paramagnetic Resonance (EPR) Spectroelectrochemistry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. When combined with electrochemistry, EPR spectroelectrochemistry allows for the in-situ generation and characterization of radical ions.

Upon electrochemical oxidation or reduction of this compound to its radical cation or anion, EPR spectroscopy would confirm the formation of these paramagnetic species. Analysis of the EPR spectrum, specifically the g-factor and hyperfine coupling constants, can provide detailed information about the distribution of the unpaired electron's spin density within the molecule. This helps to pinpoint which part of the molecule—the carbazole donor or the dibenzofuran acceptor—primarily accommodates the charge in the oxidized or reduced state. No specific EPR spectroelectrochemistry studies for this compound were found in the search results.

Electrochemical Characterization

Electrochemical characterization, primarily through cyclic voltammetry (CV), is essential for determining the energy levels of a material's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical parameters that dictate a material's ability to inject and transport charge carriers (holes and electrons) in an electronic device.

By measuring the onset potentials for oxidation and reduction, the HOMO and LUMO energy levels can be estimated relative to a reference standard (like the ferrocene/ferrocenium redox couple). researchgate.net

HOMO Level: Calculated from the oxidation potential, it reflects the energy required to remove an electron from the molecule. In donor-acceptor systems featuring carbazole, the HOMO is typically localized on the electron-rich carbazole moiety. nih.gov

LUMO Level: Calculated from the reduction potential, it indicates the energy released when an electron is added. The LUMO is often localized on the electron-deficient part of the molecule, which in this case would be the dibenzofuran unit. nih.gov

Electrochemical Band Gap (E_g): The difference between the HOMO and LUMO levels represents the electrochemical band gap.

For related carbazole-dibenzofuran isomers, HOMO levels are reported to be around -6.05 to -6.09 eV, and LUMO levels are around -2.55 to -2.66 eV. researchgate.net These values are crucial for ensuring efficient charge injection and transport when designing multilayer OLED devices. While these values provide a reference for this class of materials, specific cyclic voltammetry data and calculated energy levels for this compound are not available in the searched literature.

Cyclic Voltammetry (CV) for Redox Properties and Energy Level Determination

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of electroactive species. researchgate.net It provides crucial information about the electronic characteristics of molecules, including their energy levels, by measuring the potential at which oxidation and reduction events occur. researchgate.netmdpi.com For organic semiconductor materials, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are paramount as they govern charge injection and transport properties.

In a typical CV experiment for a carbazole derivative, the material is dissolved in a solvent like dichloromethane (B109758) or acetonitrile (B52724), containing a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4NPF6). rsc.orgfrontiersin.org A three-electrode system is employed, consisting of a working electrode (e.g., platinum, gold, or glassy carbon), a reference electrode, and a counter electrode. mdpi.comrsc.org As the potential is swept, the compound undergoes oxidation, losing an electron. The onset potential of this oxidation process is directly related to the HOMO energy level. The LUMO energy level can then be estimated by adding the optical bandgap (determined from UV-Vis absorption spectroscopy) to the HOMO energy value.

The carbazole moiety is well-suited for derivatization, allowing for the fine-tuning of its electrical and optical properties. researchgate.net By introducing different functional groups, the energy levels can be modified. researchgate.net For instance, studies on various carbazole-dibenzofuran isomers have shown that the substitution position can influence the HOMO/LUMO levels, although sometimes the effect is minor. nih.gov In compounds where the carbazole acts as a donor and the dibenzofuran as an acceptor, the HOMO is typically localized on the carbazole unit, while the LUMO is predominantly on the dibenzofuran moiety. mdpi.com The oxidation potential for carbazole monomers generally appears around +1.0 V to +1.1 V vs. SCE in acetonitrile solutions. mdpi.comfrontiersin.org

Table 1: Electrochemical and Energy Level Data for Related Carbazole-Dibenzofuran Compounds

Compound Oxidation Potential (V) HOMO (eV) LUMO (eV) Bandgap (eV)
2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF) 1.11 -5.51 -2.56 2.95
4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF) 1.15 -5.55 -2.60 2.95
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF) 1.11 -5.51 -2.59 2.92

Note: Data extracted from a study on related isomers to illustrate typical values. nih.govmdpi.com The HOMO levels are calculated from the oxidation potentials, and the LUMO levels are derived from the HOMO and optical bandgap.

Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of materials and their interfaces. researchgate.net It is frequently employed to characterize the capacitive behavior and interfacial charge transfer resistance of thin films used in electronic devices. researchgate.netdeepdyve.com In the context of organic semiconductors, EIS can provide insights into the charge transport dynamics within a polymer film and the charge transfer processes occurring at the electrode-film interface.

An EIS measurement involves applying a small amplitude AC potential signal over a wide range of frequencies and measuring the resulting current response. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). scispace.com For a thin polymer film on an electrode, the Nyquist plot can reveal information about the solution resistance, film resistance, and charge transfer resistance. The shape of the plot, such as the presence of semicircles at high frequencies and a straight line at low frequencies, indicates the equivalent circuit that models the electrochemical system. scispace.com Studies on electropolymerized carbazole films use EIS to evaluate their capacitive properties, which are important for applications like supercapacitors. researchgate.netscispace.com

Morphological and Microstructural Analysis of Thin Films and Crystals

The performance of optoelectronic devices is not only dependent on the intrinsic electronic properties of the materials but also heavily influenced by the morphology and microstructure of the active layers. The arrangement and packing of molecules in thin films dictate charge carrier mobility and device stability.

X-ray Diffraction (XRD) and Synchrotron X-ray Scattering

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the angles and intensities of diffracted X-ray beams, one can determine the crystal lattice parameters, space group, and the precise arrangement of atoms. nih.gov For novel compounds, single-crystal XRD provides unambiguous structural confirmation. Preliminary XRD analysis of a carbazole-related enzyme component, for example, identified the space group and unit-cell parameters, though it also revealed complexities like merohedral twinning. nih.gov

Table 2: Example of Crystallographic Data from a Carbazole-Related Compound

Parameter Value
Crystal System Trigonal
Space Group P3₂
Unit Cell Parameters a = 92.2 Å, b = 92.2 Å, c = 78.6 Å
Resolution 1.58 Å

Note: Data from a preliminary X-ray diffraction study of a ferredoxin reductase component of carbazole 1,9a-dioxygenase. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful microscopy technique for high-resolution imaging of the internal structure of thin samples. In materials science, it is used to visualize morphology, crystallinity, and defects in thin films. A high-energy beam of electrons is transmitted through a sample to form an image. Selected Area Electron Diffraction (SAED) patterns obtained in a TEM can be used to determine if a region of the film is amorphous or crystalline. For organic semiconductor films, TEM can reveal the presence of crystalline domains, grain boundaries, and phase separation in blended films, all of which have a profound effect on device performance.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is an essential tool for characterizing the surface of thin films at the nanoscale. nih.gov It provides three-dimensional topographical images of a surface with very high resolution by scanning a sharp tip over the sample. mdpi.com From these images, key parameters such as surface roughness (typically quantified as the root-mean-square, or RMS, roughness) and film homogeneity can be determined. dtic.mil

For organic electronic devices, a smooth and uniform film morphology is generally desired to ensure good interfacial contact between layers and to prevent electrical shorts. AFM is used to verify that deposition techniques, such as physical vapor deposition or spin-coating, produce high-quality films. rsc.orgmdpi.com For example, AFM studies on thin films of carbazole derivatives have been used to investigate their surface morphology and how it is affected by processing conditions. mdpi.com The roughness of grafted alkyl chain films on SiO₂ has been measured at around 0.21 nm RMS, indicating a very smooth and homogenous surface. dtic.mil A smooth topography is crucial for creating efficient and reliable multilayer devices.

Table 3: Representative Surface Roughness Data for Thin Films

Film Material Substrate Roughness (RMS)
Grafted C18 Film SiO₂ ~0.21 nm
Neat Carbazole Film Quartz Not specified, but forms aggregates
Carbazole:PMMA blend Quartz Smoother than neat film

Note: Data compiled from studies on different thin film systems to illustrate typical AFM measurements. mdpi.comdtic.mil

Applications in Organic Electronic Devices

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of next-generation electronics, with the charge carrier mobility of the organic semiconductor layer being a critical performance metric. The carbazole (B46965) moiety is known for its electron-rich nature and effective hole-transporting characteristics, making it a common component in materials designed for the active layer of p-type OFETs. rsc.orgmdpi.com

Direct experimental measurements of the hole mobility for 2-(dibenzo[b,d]furan-4-yl)-9H-carbazole are not prominently reported in the reviewed literature. However, studies on closely related materials underscore the potential of the carbazole-dibenzofuran framework. For instance, oligomers incorporating dibenzofuran (B1670420) and triphenylamine (B166846) units have been developed as efficient hole transport materials (HTMs). mdpi.comresearchgate.net In one study, an oligomer designated as tDBF, which is based on a dibenzofuran backbone, exhibited a high doped-film hole mobility of 9.1 x 10⁻³ cm² V⁻¹ s⁻¹. mdpi.comresearchgate.net Another investigation into carbazole-based donor-acceptor type HTMs for perovskite solar cells found that the material KZRD, which features a carbazole donor, demonstrated high hole mobility, contributing to a power conversion efficiency of 20.40%. rsc.org

These findings suggest that a molecule like this compound, which combines these high-performance moieties, would likely exhibit significant hole mobility. The rigid and planar structure of dibenzofuran can enhance intermolecular stacking and charge transport in the solid state. researchgate.net

Table 1: Hole Mobility of Related Dibenzofuran- and Carbazole-Based Materials

Material Structure Type Hole Mobility (cm² V⁻¹ s⁻¹) Application Context
tDBF (doped) Dibenzofuran-based oligomer 9.1 x 10⁻³ Flexible Perovskite Solar Cells

| KZRD | Carbazole-based D-A type | High (specific value not stated) | Perovskite Solar Cells |

This table presents data for structurally related compounds to infer the potential performance of this compound.

The performance of OFETs is highly dependent on the morphology of the semiconductor layer, with single crystals typically offering the highest charge carrier mobilities due to their high degree of molecular order. While specific studies on the single crystal or thin-film OFET performance of this compound are scarce, research on related materials provides valuable insights.

The substitution position of the carbazole on the dibenzofuran core significantly impacts the material's properties. Studies on di(9H-carbazol-9-yl)dibenzo[b,d]furan isomers revealed that the linkage points alter the hole transport characteristics. mdpi.com For example, linking carbazoles at the 4 and 6 positions of dibenzofuran was found to retard hole transport compared to other isomers, though it improved the host's stability under positive polarons. mdpi.com This highlights the critical role of molecular design in optimizing thin-film device performance. The planarity and potential for ordered stacking of the dibenzofuran unit are advantageous for forming high-quality thin films, which is crucial for efficient charge transport. researchgate.net

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the field of organic photovoltaics, materials based on carbazole and furan (B31954) derivatives are frequently explored as donor materials or as components in sensitizing dyes. rsc.orgrsc.org Carbazoles are valued for their strong electron-donating ability and good hole transport, which are essential for efficient charge separation and collection in a solar cell. mdpi.comresearchgate.net

While there is no specific data reporting the use of this compound as the primary donor in an OPV device, related structures have shown considerable success. Polymers based on benzo[1,2-b:4,5-b′]difuran (BDF), a related furan-containing fused ring system, have achieved high power conversion efficiencies (PCEs). For instance, a novel 2D BDF-based copolymer, PBDF-T1, enabled the fabrication of polymer solar cells with a high PCE of 9.43% and an excellent fill factor of 77.4%. rsc.org In another study, optimization of BDF-based donor polymers using a dual-solid-additive strategy pushed the efficiency of single-junction devices to a remarkable 19%.

These results demonstrate the immense potential of furan-based conjugated materials in high-performance OSCs. Given that this compound combines a furan-based unit with the proven carbazole donor, it stands as a promising candidate for future development in organic photovoltaics.

Table 2: Performance of Solar Cells Using Related Furan/Carbazole Materials

Material System Device Type Power Conversion Efficiency (PCE) Reference
PBDF-T1 Polymer OSC 9.43% rsc.org
BDF-based Polymer OSC 19.0% researchgate.net
KZRD HTM Perovskite Solar Cell 20.40% rsc.org

| tDBF HTM | Flexible Perovskite Solar Cell | 19.46% | mdpi.comresearchgate.net |

This table showcases the performance of devices using materials containing carbazole or dibenzofuran moieties, indicating the high potential of this structural class.

Organic Sensitizers in Optoelectronic Devices

In dye-sensitized solar cells (DSSCs), an organic sensitizer (B1316253) absorbs light and injects electrons into a semiconductor's conduction band. Carbazole derivatives are widely used as the donor component in D-π-A (Donor-π bridge-Acceptor) sensitizers due to their ability to be easily modified and their strong electron-donating character. mdpi.comresearchgate.net

Specific performance data for this compound as a sensitizer is not prominent in the reviewed literature. However, the foundational components of the molecule are well-suited for this application. Studies on various carbazole-based dyes demonstrate their effectiveness in DSSCs. mdpi.com For example, a di-carbazole-based dye was synthesized and evaluated as a sensitizer for DSSCs intended for greenhouse applications, showing a high external quantum efficiency of over 70% in the blue-green region of the visible spectrum. nih.gov Furthermore, sensitizers based on benzo[1,2-b:4,5-b′]difuran have yielded promising PCEs of up to 5.5% with high open-circuit voltages, demonstrating that the BDF chromophore is an effective donor for organic sensitizers. mdpi.com

The combination of the robust carbazole donor with the rigid, electronically active dibenzofuran linker in this compound suggests it could function as a potent sensitizer in DSSCs and other optoelectronic devices.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways for Complex Architectures

The synthesis of carbazole (B46965) and dibenzofuran (B1670420) derivatives has traditionally relied on methods like the Ullmann condensation or Buchwald-Hartwig cross-coupling. mdpi.com While effective, there is a continuous drive towards more efficient, atom-economical, and environmentally benign synthetic strategies. Future research could focus on one-pot, two-step procedures that involve the reaction of ortho-iodoanilines or ortho-iodophenols with silylaryl triflates, followed by in-situ palladium-catalyzed cyclization to form the carbazole and dibenzofuran ring systems. nih.gov Such methods have been successful in synthesizing various multisubstituted carbazoles and dibenzofurans in good to excellent yields. nih.gov

Further avenues include the exploration of ultrasound-assisted reactions, which have been shown to shorten reaction times and improve yields for related structures like benzofuran-2-yl(carbazolyl)methanones. researchgate.net The development of synthetic routes that allow for precise control over the substitution patterns on both the carbazole and dibenzofuran units is crucial. This would enable the creation of a library of derivatives with tailored electronic and photophysical properties, paving the way for complex, multifunctional molecular architectures.

Advanced Computational Modeling for Predictive Material Design

Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for predicting the properties of new materials before their synthesis, saving significant time and resources. For carbazole-dibenzofuran systems, DFT calculations can accurately predict key parameters that govern device performance. researchgate.net

Future research should leverage advanced computational modeling to:

Predict Electronic Properties: Systematically model how different substituents on the 2-(dibenzo[b,d]furan-4-yl)-9H-carbazole backbone affect the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and triplet energy levels. mdpi.com This is critical for designing materials with high triplet energies suitable for blue phosphorescent OLEDs.

Simulate Degradation Pathways: Investigate the bond dissociation energies (BDEs) of critical bonds, such as the C-N linkage between the carbazole and dibenzofuran moieties, in different charge states (neutral, anionic, cationic). researchgate.net Studies on similar Cz-DBT isomers have shown that C-N bond dissociation in the anionic state can have low energies, representing a potential degradation mechanism. researchgate.net Modeling can help identify molecular modifications that strengthen these bonds and enhance operational stability.

Optimize Molecular Geometry: Analyze the torsional angles between the carbazole and dibenzofuran units to understand their impact on electronic coupling and charge transport properties. This can guide the design of molecules with optimal spatial configurations for high charge mobility. rsc.org

A summary of computationally-derived properties for related carbazole-dibenzofuran host materials is presented below.

CompoundSubstitution PositionsHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Triplet Energy (T1) (eV)
26CzDBF 2,6-di(9H-carbazol-9-yl)-5.73-2.032.97
46CzDBF 4,6-di(9H-carbazol-9-yl)-5.87-1.972.96
28CzDBF 2,8-di(9H-carbazol-9-yl)-5.72-1.992.98
Data sourced from MDPI. mdpi.com

Exploration of Multi-Resonance Emitters and High Color Purity

A significant emerging area in OLED technology is the development of multi-resonance (MR) emitters that exhibit thermally activated delayed fluorescence (TADF). nih.gov These materials can achieve very narrow emission spectra, leading to high color purity, which is essential for next-generation displays meeting standards like BT.2020. rsc.org MR emitters are typically rigid, planar molecules containing electron-donating and electron-accepting atoms (like nitrogen, boron, or oxygen) embedded within a polycyclic aromatic framework. nih.govnih.gov

The this compound scaffold is an excellent starting point for designing novel MR-TADF emitters. Future research should focus on:

Incorporating Boron and Nitrogen Atoms: Modifying the core structure by fusing azaborine rings to create a rigid framework. nih.govresearchgate.net This strategy has been shown to induce MR characteristics by separating the HOMO and LUMO on adjacent atoms, leading to narrow emission. nih.gov

Extending π-Conjugation: Synthesizing symmetric molecules where the dibenzofuran or carbazole core acts as a linkage between two B–N containing skeletons. This approach can produce emitters with high rigidity, suppressed vibrational relaxation, and ultrapure green or blue emission. rsc.org

Suppressing Aggregation-Caused Quenching (ACQ): While MR emitters are highly efficient, they often suffer from ACQ at high doping concentrations. nih.gov Attaching bulky side groups, such as tert-butyl carbazole dendrons, to the periphery of the this compound core could increase intermolecular distances and mitigate this effect, enabling high-efficiency devices at higher doping levels. st-andrews.ac.uk

Emitter TypeCore Structure FeaturesTypical Full Width at Half Maximum (FWHM)Key Advantage
Conventional TADF Donor-Acceptor (D-A)> 60 nmHigh internal quantum efficiency
Multi-Resonance TADF Rigid polycyclic aromatic hydrocarbon with B, N, O heteroatoms< 30 nmHigh color purity, narrow bandwidth nih.gov

Integration into Flexible and Transparent Electronic Devices

The inherent properties of carbazole-based materials, such as good thermal stability and high hole-transport capability, make them highly suitable for use in flexible and transparent electronics. rsc.orgresearchgate.net The rigidity of the dibenzofuran unit combined with the charge-carrying properties of carbazole in the this compound structure offers a solid foundation for robust device performance under mechanical stress.

Future opportunities in this area include:

Developing Solution-Processable Materials: Modifying the parent compound with solubilizing groups (e.g., alkyl chains) to enable its formulation into inks for printing or coating large-area flexible substrates. Solution-processed OLEDs are a key step towards low-cost manufacturing of flexible displays and lighting. st-andrews.ac.uk

Fabricating Flexible OLEDs: Using this compound derivatives as host or transport materials in OLEDs built on plastic substrates like polyethylene (B3416737) terephthalate (B1205515) (PET) or polyimide. Research should evaluate device efficiency, color stability, and lifetime under repeated bending cycles.

Transparent Electronics: The wide bandgap of many carbazole-dibenzofuran compounds makes them transparent to visible light, a prerequisite for transparent electronic devices. Investigating their use as hole transport layers in transparent OLEDs, where all layers, including the electrodes, are transparent, is a promising direction.

Investigation of Degradation Mechanisms in Device Operation

Device lifetime remains a critical challenge for OLEDs, particularly for blue emitters. The degradation of organic materials can occur through various internal processes, including chemical reactions and morphological changes. researchgate.net Understanding the specific degradation pathways for this compound is essential for designing more stable and long-lasting devices.

Key research directions should include:

Identifying Degradation Products: Employing advanced analytical techniques like mass spectrometry and chromatography to identify the chemical products formed during device operation under electrical stress. This can provide direct evidence of bond cleavage or other chemical transformations.

Analyzing Polaron Stability: Investigating the stability of the material in its charged (polaron) states. Studies suggest that electrons are a primary factor in the irreversible degradation of some carbazole derivatives, leading to the formation of exciton (B1674681) quenchers and charge traps. researchgate.net

Mitigating Interfacial Degradation: The interfaces between different organic layers and between organic layers and electrodes are often weak points where degradation initiates. Research should focus on designing interfacial layers and molecular structures that minimize charge accumulation and exciton-polaron annihilation at these boundaries. researchgate.net

New Application Areas beyond Conventional Optoelectronics

While the primary interest in this compound lies in optoelectronics, its constituent moieties have demonstrated bioactivity and utility in other fields. Exploring these alternative applications could unlock new value for this class of compounds.

Emerging opportunities include:

Medicinal Chemistry: Carbazole and dibenzofuran derivatives have been investigated as scaffolds for various therapeutic agents. For instance, different carbazole derivatives have shown potential as anticancer agents by interfering with DNA-dependent enzymes like topoisomerases. mdpi.com Novel pyranoquinoline analogues derived from dibenzofuran-carbaldehyde have been synthesized and evaluated for antitubercular activity. nih.gov Future work could involve synthesizing derivatives of this compound and screening them for activity against cancer cell lines or pathogens. mdpi.comresearchgate.net

Chemical Sensors: The electron-rich nature of the carbazole core makes it sensitive to its chemical environment. researchgate.net This property can be exploited to design fluorescent chemosensors. By functionalizing the core structure with specific recognition units, it may be possible to create sensors for detecting ions, pH changes, or specific biomolecules. researchgate.net

Photocatalysis: The semiconducting properties of carbazole-based polymers suggest their potential use in photocatalysis. researchgate.net Research could explore the ability of this compound and its oligomers or polymers to generate electron-hole pairs under light irradiation for driving chemical reactions, such as water splitting or organic pollutant degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.